molecular formula C22H16O9 B570263 7-Hydroxyethyl biscoumacetate CAS No. 112222-66-9

7-Hydroxyethyl biscoumacetate

カタログ番号: B570263
CAS番号: 112222-66-9
分子量: 424.361
InChIキー: HOQKQBQANVGWAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxyethyl biscoumacetate is the primary active metabolite of ethyl biscoumacetate, a semi-synthetic coumarin derivative with anticoagulant properties. Ethyl biscoumacetate (also known as neodicumarinum or tromexan) acts as a vitamin K antagonist, inhibiting hepatic synthesis of coagulation factors II, VII, IX, and X by blocking vitamin K epoxide reductase . Its metabolite, this compound, exhibits prolonged elimination (half-life: 2.03 hours) compared to the parent compound (half-life: 0.66 hours), contributing to cumulative anticoagulant effects .

特性

CAS番号

112222-66-9

分子式

C22H16O9

分子量

424.361

IUPAC名

ethyl 2-(4,7-dihydroxy-2-oxochromen-3-yl)-2-(4-hydroxy-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C22H16O9/c1-2-29-20(26)15(16-18(24)11-5-3-4-6-13(11)30-21(16)27)17-19(25)12-8-7-10(23)9-14(12)31-22(17)28/h3-9,15,23-25H,2H2,1H3

InChIキー

HOQKQBQANVGWAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C2=C(C=C(C=C2)O)OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

同義語

7-hydroxyethyl biscoumacetate

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Coumarin Compounds

Structural and Pharmacokinetic Comparisons

Compound Structure Half-Life (h) Protein Binding (%) Metabolism
7-Hydroxyethyl biscoumacetate Ethyl biscoumacetate metabolite 2.03 ~90 Phase I hydroxylation
Ethyl biscoumacetate Bis-4-hydroxycoumarin ethyl ester 0.66 ~90 Rapid hepatic hydroxylation
Warfarin Monocoumarin derivative 20–60 99 CYP2C9-mediated oxidation
Dicumarol Dimer of 4-hydroxycoumarin 24–96 90–99 Slow hepatic glucuronidation
Biscoumarin Non-ethylated dimer N/A N/A Similar to ethyl biscoumacetate

Key Observations :

  • Faster Metabolism : Ethyl biscoumacetate and its metabolite exhibit significantly shorter half-lives than warfarin or dicumarol, necessitating more frequent dosing .
  • Bioavailability : Ethyl biscoumacetate is absorbed rapidly (peak plasma concentration in 1–4 hours) compared to dicumarol, which has erratic absorption .

Pharmacodynamic and Clinical Profiles

Anticoagulant Efficacy
  • Ethyl biscoumacetate vs. Warfarin : Ethyl biscoumacetate was historically preferred for its fewer side effects (e.g., lower hemorrhage risk) . However, it was withdrawn from markets due to severe bleeding complications in some patients, as seen in COVID-19 trials targeting SARS-CoV-2 M-pro .
  • Interaction with Hormones : Ethyl biscoumacetate’s anticoagulant activity is antagonized by ACTH and cortisone, requiring dose adjustments in thrombophlebitis patients .
Toxicity
  • Bleeding Risk : Ethyl biscoumacetate’s narrow therapeutic index led to withdrawal, contrasting with warfarin’s established monitoring protocols .

Q & A

Q. What experimental methods are used to determine the anticoagulant activity of ethyl biscoumacetate, and how do they compare to other coumarin derivatives?

Answer: Thromboelastometry and plasma prothrombin activity assays are standard methods. For example, thromboelastometry measures coagulation parameters (e.g., clotting time, clot strength) in whole blood, as demonstrated in comparative studies with dicoumarol and nicoumalone . Ethyl biscoumacetate exhibits faster onset but shorter duration of hypoprothrombinemic action compared to dicoumarol, requiring frequent monitoring of prothrombin time in animal models (e.g., rabbit tests) to balance efficacy and safety .

Q. How is ethyl biscoumacetate synthesized, and what are critical purity considerations for preclinical studies?

Answer: Ethyl biscoumacetate is synthesized via condensation of 4-hydroxycoumarin with ethyl glyoxylate under acidic conditions. Key purity metrics include residual solvent analysis (e.g., ethanol) and structural validation via NMR and mass spectrometry. Impurities in the esterification process can alter anticoagulant potency, necessitating strict control of reaction stoichiometry and temperature .

Q. What in vitro assays are recommended for screening drug-drug interactions involving ethyl biscoumacetate?

Answer: Use cytochrome P450 inhibition/induction assays (e.g., CYP2C9, CYP3A4) due to its metabolic pathway. Plasma protein binding studies (e.g., equilibrium dialysis) are critical, as ethyl biscoumacetate is highly protein-bound (>95%), which influences free drug concentration and interactions with hormones like ACTH .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ethyl biscoumacetate’s interaction with corticosteroids like ACTH?

Answer: Contradictory reports on ACTH’s antagonistic effects (e.g., increased prothrombin activity) require dose-response studies in controlled settings. For example, in thrombophlebitis patients, co-administration of ACTH and ethyl biscoumacetate led to a 30–50% increase in dosage requirements. Methodologically, use longitudinal plasma prothrombin activity monitoring with time-series analysis to distinguish hormonal interference from pharmacokinetic variability .

Q. What experimental design principles apply when comparing ethyl biscoumacetate to newer anticoagulants in preclinical models?

Answer: Employ a crossover design in animal models (e.g., rabbits) to minimize inter-subject variability. Key parameters include:

  • Onset/duration: Measure time to peak hypoprothrombinemia and recovery to baseline.
  • Safety margins: Monitor bleeding time and platelet clumping.
  • Statistical analysis: Use ANOVA with post-hoc tests to compare group means, as seen in studies contrasting ethyl biscoumacetate with calophyllolide .

Q. How should clinical case studies with conflicting outcomes (e.g., adverse gastrointestinal effects) be analyzed methodologically?

Answer: Apply causal inference frameworks like the Naranjo Adverse Drug Reaction Probability Scale. For instance, in a case where switching from phenindione to ethyl biscoumacetate resolved bloody dysentery, confounders (e.g., diet, comorbidities) were ruled out via repeated challenge-dechallenge-rechallenge protocols .

Q. What strategies optimize ethyl biscoumacetate’s pharmacokinetic profile while minimizing interpatient variability?

Answer: Structural modifications (e.g., replacing the ethyl group with a hydroxyethyl moiety) may enhance solubility and reduce metabolism by esterases. Pharmacogenomic screening for polymorphisms in VKORC1 and CYP2C9 genes is recommended to personalize dosing and mitigate variability .

Q. How can researchers address ethical challenges in anticoagulant trials involving vulnerable populations (e.g., elderly patients)?

Answer: Implement adaptive trial designs with predefined stopping rules for adverse events (e.g., bleeding). Use blinded independent adjudication committees to assess safety endpoints, as described in FDA guidance for anticoagulant studies .

Q. What computational tools are available for predicting ethyl biscoumacetate’s metabolic pathways and toxicity?

Answer: Use databases like Reaxys and BKMS Metabolic for pathway prediction. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with thrombin or Factor Xa, while QSAR models predict hepatotoxicity risks based on structural analogs .

Q. How should conflicting historical data on ethyl biscoumacetate’s efficacy in thromboprophylaxis be reconciled in systematic reviews?

Answer: Perform a meta-analysis stratified by study design (e.g., RCTs vs. observational studies). Adjust for publication bias using funnel plots and Egger’s regression. Highlight heterogeneity sources (e.g., dosing protocols, patient demographics) as done in anticoagulant therapy reviews .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。